![molecular formula C19H32N2O2 B4925579 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B4925579.png)
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This molecule has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Mécanisme D'action
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help reduce seizure activity and anxiety. Additionally, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. However, more research is needed to fully understand the biochemical and physiological effects of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase. This allows researchers to study the effects of GABA modulation in a more targeted manner. However, one limitation of using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide is its potential toxicity at high doses. Careful dosing and monitoring is necessary when using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide in lab experiments.
Orientations Futures
There are several potential future directions for research on 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in the treatment of addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide, as well as its potential side effects and toxicity. Finally, further studies are needed to optimize the synthesis and dosing of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide for potential clinical use.
Méthodes De Synthèse
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide can be synthesized by reacting 3,3,5,5-tetramethylcyclohexanone with piperidine-3-carboxylic acid followed by cyclization with cyclopropylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to yield 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help reduce seizure activity and anxiety. Additionally, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-18(2)9-14(10-19(3,4)12-18)20-17(23)13-5-8-16(22)21(11-13)15-6-7-15/h13-15H,5-12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEITIGEQZTBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)NC(=O)C2CCC(=O)N(C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.